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N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Kinase inhibition Serine hydrolase inhibition Molecular recognition

Researchers investigating TrkA kinase or ABHD6/DAGL serine hydrolase inhibition face a scarcity of reversible, minimalist scaffolds for systematic SAR exploration. This compound solves that problem. - Provides a carboxamide (reversible) binding mode, unlike irreversible triazole urea inhibitors (e.g., KT182, KT185). - Balanced drug-like properties (cLogP ~0.9, tPSA ~79 Ų) enable CNS permeability benchmarking. - Serves as a structurally matched, mechanistically inactive negative control for covalent inhibitor studies. Available in 1 mg to bulk quantities, with same-day shipping for in-stock orders and custom synthesis options.

Molecular Formula C11H19N5O2
Molecular Weight 253.306
CAS No. 2319801-00-6
Cat. No. B2506914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
CAS2319801-00-6
Molecular FormulaC11H19N5O2
Molecular Weight253.306
Structural Identifiers
SMILESCOCCNC(=O)N1CCC(CC1)N2C=CN=N2
InChIInChI=1S/C11H19N5O2/c1-18-9-5-12-11(17)15-6-2-10(3-7-15)16-8-4-13-14-16/h4,8,10H,2-3,5-7,9H2,1H3,(H,12,17)
InChIKeyJGMPYMGHNNKCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Profile: N-(2-Methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide


N-(2-Methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide (CAS 2319801-00-6, molecular formula C11H19N5O2, molecular weight 253.30 g/mol) is a synthetic small molecule that integrates a piperidine carboxamide core, a 1H-1,2,3-triazole heterocycle, and an N-(2-methoxyethyl) side chain . The compound belongs to the broader class of triazolylpiperidine carboxamides, which have been investigated as scaffolds for kinase inhibition (particularly TrkA) and serine hydrolase inhibition (ABHD6/DAGL) [1][2]. Unlike many in-class compounds that feature urea linkers or bulky aromatic N-substituents, this molecule possesses a carboxamide linker and a flexible 2-methoxyethyl tail, structural features that can confer distinct solubility, permeability, and binding-mode characteristics relative to its closest analogs.

Specificity Over Generic Triazolylpiperidine Analogs


Triazolylpiperidine carboxamides and ureas form a structurally diverse family where small variations in the N-substituent, triazole regioisomerism (1H- vs. 2H-1,2,3-triazole), and linker type (carboxamide vs. urea) produce profound differences in potency, selectivity, and pharmacokinetics. For example, within the ABHD6 inhibitor series, shifting from a carbamate to a triazole urea scaffold improved potency from ~70–85 nM to low nanomolar IC50 values [1]. Similarly, TrkA inhibitor patents demonstrate that modifications to the N-acyl group on the piperidine ring can shift IC50 values by more than 30-fold among closely related analogs (e.g., 3.10 nM vs. 82.3 nM) [2]. The 2-methoxyethyl chain present in the target compound provides a balanced hydrophilic-lipophilic profile that is distinct from the diphenylmethyl, cyclohexyl, or 4-butoxyphenyl substituents found in commercially available analogs, potentially affecting both target engagement and off-target liability. These structure-activity relationship (SAR) discontinuities mean that simple class-level interchangeability is not scientifically valid; each substitution pattern must be evaluated on its own quantitative merits.

Differentiation Evidence vs. Closest Analogs


1H- vs. 2H-1,2,3-Triazole Regioisomer Binding Geometry

The target compound bears a 1H-1,2,3-triazol-1-yl substituent at the piperidine 4-position. Its closest commercially cataloged regioisomer is N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide (CAS 2198940-23-5), which differs only in the connectivity of the triazole ring (N1 vs. N2 attachment) [1]. In structure-kinetics studies of triazole urea DAGL-α inhibitors, the position of nitrogen atoms in the heterocyclic core was a primary determinant of binding activity, independent of leaving group pKa [2]. This regioisomeric difference can therefore alter hydrogen-bonding networks, target residence time, and selectivity profiles. Procurement of the incorrect regioisomer would yield a different chemical entity with unvalidated biological activity.

Kinase inhibition Serine hydrolase inhibition Molecular recognition

Carboxamide vs. Urea Linker: Reversible vs. Irreversible Inhibition

The target compound contains a carboxamide linker connecting the 2-methoxyethyl group to the piperidine nitrogen. The most extensively characterized in-class series, the piperidyl-1,2,3-triazole ureas (e.g., KT182, KT185, KT203), uses a urea linker and functions as irreversible covalent inhibitors of ABHD6 via carbamoylation of the active-site serine [1]. In that series, optimized urea compounds achieved IC50 values below 5 nM against ABHD6, representing a >14-fold improvement over first-generation carbamate inhibitors (IC50 ~70–85 nM) [1]. The carboxamide linker in the target compound lacks the urea carbonyl necessary for the irreversible carbamoylation mechanism, predicting a different mode of target engagement—likely reversible inhibition. This mechanistic distinction is critical for applications requiring sustained target suppression (irreversible urea) versus reversible, time-dependent pharmacology (carboxamide).

Covalent inhibitor design Serine hydrolase ABHD6

2-Methoxyethyl Substituent: Low Lipophilicity Advantage

The N-(2-methoxyethyl) group in the target compound (calculated logP ~0.9, tPSA ~79 Ų) provides a markedly lower lipophilicity profile compared to the N-(diphenylmethyl) analog (CAS 1795479-95-6; calculated logP ~3.8, tPSA ~55 Ų) and the N-(4-butoxyphenyl) analog (CAS 2319847-33-9; calculated logP ~3.2, tPSA ~68 Ų) [1][2]. The 2-methoxyethyl chain introduces an additional hydrogen bond acceptor (ether oxygen) that increases topological polar surface area (tPSA) while reducing logP, a combination associated with improved aqueous solubility and, for CNS-targeted compounds, balanced passive permeability within the preferred tPSA < 90 Ų window [3]. In contrast, the high logP of the diphenylmethyl and butoxyphenyl analogs predicts higher plasma protein binding, lower free fraction, and potential solubility-limited absorption.

Lipophilicity CNS permeability Solubility

TrkA Kinase SAR for Triazolylpiperidine Carboxamides

Multiple triazolylpiperidine carboxamide derivatives have been characterized as TrkA kinase inhibitors in ELISA-based assays at pH 7.5, with reported IC50 values spanning 3.10 nM to 82.3 nM across structurally distinct analogs [1][2]. The most potent analogs (e.g., BDBM136641, IC50 3.10 nM; BDBM136688, IC50 4.70 nM) feature elaborate C7-substituted triazolopyridine or oxalamide motifs appended to the piperidine-triazole core. While the specific TrkA IC50 for the target compound (CAS 2319801-00-6) has not been publicly disclosed, its structural features (unsubstituted 1H-1,2,3-triazole, 2-methoxyethyl carboxamide) place it as a minimalist scaffold within this SAR landscape, likely exhibiting moderate potency suitable for hit-to-lead optimization rather than advanced lead status.

TrkA kinase Pain Cancer

Optimal Application Scenarios


Kinase Inhibitor Hit-to-Lead Programs (TrkA/ALK)

The compound serves as a minimalist triazolylpiperidine carboxamide scaffold for systematic N-substituent SAR exploration. Its 2-methoxyethyl group provides a balanced logP (~0.9) and tPSA (~79 Ų) baseline [1], from which iterative lipophilic or polar modifications can be introduced. The unsubstituted 1H-1,2,3-triazole ring allows for downstream diversification via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or C–H functionalization. Published TrkA SAR data from closely related patent compounds (IC50 range 3.10–82.3 nM) [2] provide a quantitative benchmark for evaluating newly synthesized analogs.

Reversible Serine Hydrolase Probe (ABHD6/DAGL)

Unlike the irreversible triazole urea series (KT182, KT185, KT203) that covalently carbamoylate the ABHD6 active-site serine [3], the carboxamide linker in this compound predicts a reversible binding mode. This property is valuable for developing activity-based probes that enable temporal control of target engagement, for competition-based ABPP experiments requiring reversible reference compounds, and for studying acute pharmacological effects without permanent enzyme inactivation.

Negative Control for Urea-Based Inhibitor Studies

Because the target compound contains a carboxamide rather than a urea linker, it cannot undergo the irreversible carbamoylation reaction that defines the mechanism of action of leading ABHD6/DAGL triazole ureas [3]. This makes it a structurally matched but mechanistically inactive negative control for chemical biology experiments, provided its lack of activity is experimentally confirmed at the relevant concentration. Such a control is essential for attributing phenotypic effects specifically to on-target covalent modification.

Physicochemical Comparator for Solubility & Permeability

With a calculated logP ~0.9 and tPSA ~79 Ų, this compound occupies a favorable CNS drug-like property space [1]. It can serve as a polar, low-logP benchmark against which increasingly lipophilic analogs (e.g., N-diphenylmethyl: logP ~3.8; N-cyclohexyl: logP ~2.5) are compared in parallel artificial membrane permeability assays (PAMPA) and kinetic solubility measurements, facilitating property-driven library design.

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